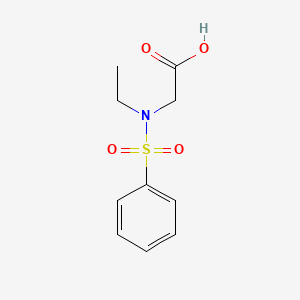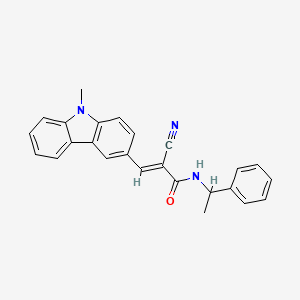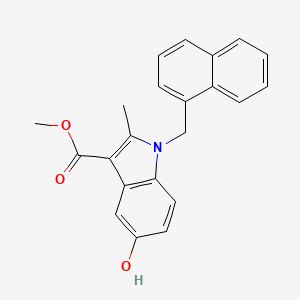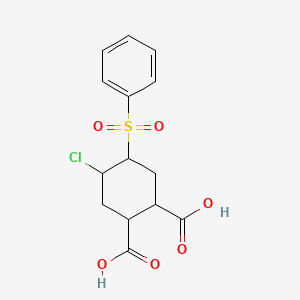![molecular formula C13H19N3O3 B4876024 ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE](/img/structure/B4876024.png)
ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE: is a chemical compound with the molecular formula C10H14N2O2. It is an intermediate used in the synthesis of various pharmaceuticals, including thrombin inhibitors like Dabigatran etexilate . This compound is known for its role in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Method 1: Using 2-aminopyridine and ethyl acrylate as raw materials, the reaction is carried out under solvent-free conditions with p-toluenesulfonic acid as a catalyst.
Method 2: Another method involves using 2-aminopyridine and ethyl acrylate with anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst.
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for scale-up, yield, and cost-effectiveness. The choice of catalyst and reaction conditions may vary based on the desired purity and application.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can be performed on the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various pharmaceuticals, including thrombin inhibitors .
- Employed in organic synthesis for constructing complex molecules.
Biology and Medicine:
- Plays a role in the development of anticoagulant drugs like Dabigatran etexilate .
- Investigated for its potential anti-cancer properties .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Serves as a building block in the synthesis of other bioactive compounds.
Mecanismo De Acción
The compound exerts its effects primarily through its role as an intermediate in the synthesis of thrombin inhibitors. Thrombin inhibitors work by blocking the activity of thrombin, an enzyme involved in blood clotting. This inhibition prevents the formation of clots, making it useful in the treatment of conditions like atrial fibrillation and deep vein thrombosis .
Comparación Con Compuestos Similares
Dabigatran etexilate: A direct thrombin inhibitor used as an anticoagulant.
Ethyl 3-(pyridin-2-ylamino)propanoate: Another intermediate used in similar synthetic routes.
Uniqueness: ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE is unique due to its specific structure, which allows it to be used in the synthesis of highly effective thrombin inhibitors. Its versatility in undergoing various chemical reactions also makes it valuable in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
ethyl 3-(1-pyridin-2-ylethylcarbamoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-19-12(17)7-9-15-13(18)16-10(2)11-6-4-5-8-14-11/h4-6,8,10H,3,7,9H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPSWYWQKVJDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC(C)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,5-dimethylphenoxy)methyl]-N-[2-(dipentylamino)-1-methylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4875947.png)

![4-{[3-(Cyclopentylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4875979.png)
![[3-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B4875983.png)
![N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B4875991.png)
![7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE](/img/structure/B4875999.png)


![N-[3-(1-azepanyl)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4876034.png)

![2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4876038.png)


![N-(3-BROMOPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4876054.png)
